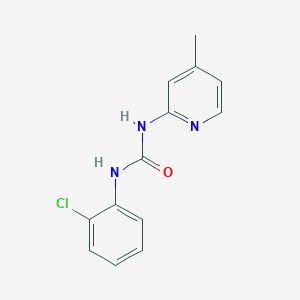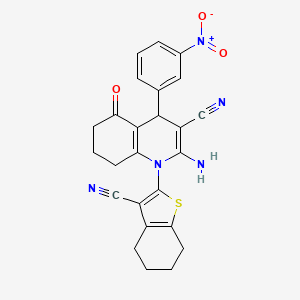![molecular formula C13H11Cl2N5O3 B11519185 4-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11519185.png)
4-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine is a complex organic compound that features prominently in various scientific research fields. This compound is characterized by its unique structure, which includes two oxadiazole rings and a dichlorophenoxy group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting from readily available precursors. The process generally includes the formation of the oxadiazole rings through cyclization reactions. The dichlorophenoxy group is introduced via nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
4-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole rings into other functional groups.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: The compound’s reactivity and stability make it suitable for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(2,4-Dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
- 2-(2,4-Dichlorophenoxy)propanoic acid
- 2,4-Dichlorophenoxyacetic acid
Uniqueness
Compared to these similar compounds, 4-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine stands out due to its dual oxadiazole rings, which impart unique chemical properties and reactivity. This structural feature enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C13H11Cl2N5O3 |
|---|---|
Molecular Weight |
356.16 g/mol |
IUPAC Name |
4-[5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C13H11Cl2N5O3/c14-7-3-4-9(8(15)6-7)21-5-1-2-10-17-13(20-22-10)11-12(16)19-23-18-11/h3-4,6H,1-2,5H2,(H2,16,19) |
InChI Key |
ZHMJTUZMLMQAFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC2=NC(=NO2)C3=NON=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-benzylidenehydrazinyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11519108.png)
![4-({(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11519113.png)

![2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B11519132.png)
![5-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11519138.png)
![8-chloro-9-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol](/img/structure/B11519143.png)
![2-{[6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11519147.png)
![(3Z)-3-[(3,5-dichlorophenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11519148.png)
![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,5-dimethylphenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11519149.png)
![(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxylic acid](/img/structure/B11519157.png)
![4-(dibenzo[b,d]thiophen-3-yl)-2-(3-fluorophenyl)-5-phenyl-1H-imidazole](/img/structure/B11519161.png)
![4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzenesulfonamide](/img/structure/B11519174.png)

![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide](/img/structure/B11519199.png)
